molecular formula C10H5BrF6O B1333710 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone CAS No. 131805-94-2

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

Cat. No.: B1333710
CAS No.: 131805-94-2
M. Wt: 335.04 g/mol
InChI Key: ZEKBFXJTIAEUOF-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone (CAS Number 131805-94-2) is a specialized organic compound with a molecular formula of C 10 H 5 BrF 6 O and a molecular weight of 335.04 g/mol. This solid appears as a light-yellow to white crystalline powder and is characterized by a melting point of 44-46°C and a density of 1.7±0.1 g/cm 3 . This α-halogenated ketone serves as a highly valuable synthetic precursor and building block in medicinal chemistry and organic synthesis. Its primary research value lies in the construction of pharmacologically active heterocyclic compounds . The molecule integrates a potent electron-withdrawing group, provided by the two trifluoromethyl substituents on the phenyl ring, with a reactive bromoacetyl group. This makes it an excellent electrophile for nucleophilic substitution reactions, particularly with thiols and amines, facilitating the synthesis of complex molecular architectures. The -CF 3 groups are known to significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design . The compound can be synthesized via a straightforward α-bromination of the corresponding acetophenone derivative. A common published method involves the continuous stirring of 3,5-bis(trifluoromethyl)acetophenone with an equivalent of bromine in an acidic medium, such as acetic acid, at room temperature, typically yielding the product in approximately 62% yield after workup . In the solid state, the compound crystallizes in the monoclinic crystal system, space group P2 1 /c, with four molecules in the unit cell . Handling and Safety: This compound is a corrosive solid. It causes severe skin burns and eye damage and may cause chemical burns to the respiratory tract if inhaled . Researchers must handle it only in a chemical fume hood using appropriate personal protective equipment (PPE), including resistant gloves, protective clothing, and eye/face protection. Facilities should be equipped with an eyewash station and safety shower . For transportation, it is classified as a CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (UN 3261, Packing Group III) . Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes full responsibility for confirming product identity and/or purity to ensure it is fit for their specific research purpose.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-6(9(12,13)14)3-7(2-5)10(15,16)17/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKBFXJTIAEUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371178
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131805-94-2
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)phenacyl bromide
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Preparation Methods

Method Overview

The most common and direct synthetic route to 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone involves the bromination of 3,5-bis(trifluoromethyl)acetophenone. This reaction typically uses bromine as the brominating agent in an acidic medium such as acetic acid.

Reaction Conditions and Procedure

  • A solution of 3,5-bis(trifluoromethyl)acetophenone (e.g., 0.5 g, 1.95 mmol) is dissolved in acetic acid (5 mL).
  • Bromine (equimolar amount, e.g., 0.312 g, 1.95 mmol) dissolved in acetic acid is added dropwise to the stirred solution at room temperature.
  • The reaction mixture is stirred for approximately 5 hours at ambient temperature.
  • After completion, water is added, and the mixture is concentrated under reduced pressure.
  • The residue is diluted with ethyl acetate, washed sequentially with water and sodium bicarbonate solution to neutralize residual acid and remove impurities.
  • The organic layer is dried over sodium sulfate and evaporated to yield the crude product.
  • Purification is achieved by recrystallization, yielding the target compound as a light yellow solid with a typical yield of about 62% and melting point around 317–318 K (44–45 °C).

Advantages and Notes

  • This method is straightforward and uses readily available reagents.
  • The reaction proceeds under mild conditions without the need for catalysts.
  • The yield is moderate but reproducible.
  • The presence of trifluoromethyl groups enhances the electrophilicity of the acetophenone, facilitating selective bromination at the alpha position to the carbonyl.

Reference Data Table

Parameter Details
Starting Material 3,5-Bis(trifluoromethyl)acetophenone
Brominating Agent Bromine in acetic acid
Solvent Acetic acid
Temperature Room temperature (~25 °C)
Reaction Time 5 hours
Work-up Water addition, extraction with ethyl acetate, washing with NaHCO3
Purification Recrystallization
Yield ~62%
Product Appearance Light yellow solid
Melting Point 317–318 K (44–45 °C)

Alternative Synthetic Route via Bromination of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone

Method Overview

Another approach involves brominating 1-(3,5-bis(trifluoromethyl)phenyl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron(III) bromide.

Reaction Conditions

  • The reaction is typically carried out in solvents like dichloromethane or chloroform.
  • Reflux conditions may be applied to facilitate the bromination.
  • Catalytic amounts of iron(III) bromide promote the formation of the alpha-bromo ketone.
  • The reaction proceeds via electrophilic bromination at the alpha position to the carbonyl group.

Industrial Considerations

  • This method is scalable and often used in industrial settings.
  • Continuous flow reactors and automated systems optimize yield and purity.
  • Reaction parameters such as temperature, solvent choice, and catalyst loading are carefully controlled to minimize side reactions and maximize selectivity.

Preparation of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone Precursor via Grignard Reaction

Method Overview

The precursor 1-(3,5-bis(trifluoromethyl)phenyl)ethanone can be synthesized via a Grignard reaction involving 3,5-bis(trifluoromethyl)bromobenzene and acetic anhydride.

Detailed Procedure

  • Preparation of the Grignard reagent by reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran (THF) at 0–35 °C.
  • The Grignard reagent is added slowly to a cooled solution of acetic anhydride in THF or tert-butyl methyl ether, maintaining the temperature below 5 °C, preferably between -10 to -15 °C.
  • The reaction mixture is then allowed to warm to about 5 °C.
  • Excess acetic anhydride is used to improve yield.
  • The reaction is quenched by adding cold water followed by slow addition of an aqueous base (e.g., sodium hydroxide) to hydrolyze excess acetic anhydride and neutralize the mixture.
  • The product is extracted with tert-butyl methyl ether, washed with sodium bicarbonate and sodium chloride solutions, and solvents removed by distillation.
  • The resulting 1-(3,5-bis(trifluoromethyl)phenyl)ethanone is obtained in high yield and purity.

Key Notes

  • Controlling the temperature during Grignard addition is critical to avoid exothermic side reactions.
  • Using an excess of acetic anhydride is essential for high yield.
  • This intermediate is crucial for subsequent bromination to obtain the target compound.

Summary Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Yield (%) Notes
1 3,5-Bis(trifluoromethyl)acetophenone Bromine in acetic acid, room temp, 5 h ~62 Simple, mild conditions, moderate yield
2 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone Bromine or NBS, FeBr3 catalyst, reflux, DCM/CHCl3 Variable Industrial scale, catalyst required
3 3,5-Bis(trifluoromethyl)bromobenzene + Mg (Grignard) Acetic anhydride, THF, low temp (-15 to 5 °C) High Precursor synthesis, temperature control critical

Research Findings and Optimization Insights

  • The bromination of 3,5-bis(trifluoromethyl)acetophenone is the most straightforward and commonly reported method, yielding the target compound in moderate yields (~62%) with good purity after recrystallization.
  • Industrial processes favor the bromination of the ethanone precursor using catalytic bromination under controlled conditions to improve scalability and yield.
  • The Grignard synthesis of the ethanone precursor is optimized by slow addition of the Grignard reagent to excess acetic anhydride at low temperatures to minimize side reactions and maximize yield.
  • The trifluoromethyl substituents increase the electrophilicity of the aromatic ring and the alpha position of the ketone, facilitating selective bromination.
  • Purification typically involves aqueous work-up and recrystallization, with yields and purity depending on reaction control and reagent quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the carbonyl group undergoes nucleophilic substitution with diverse nucleophiles, enabling the formation of C–S, C–N, and C–O bonds.

SubstrateReaction ConditionsProductYieldReference
Thiols/Thioureas Ethanol, reflux, 3h(4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-yl)methanamine60%
Thiourea derivatives DMF, DBU, rt, 12hThiourea-linked analogs65–70%

Mechanistic Insight :

  • The reaction with tert-butyl (2-amino-2-thioxoethyl)carbamate involves initial bromide displacement by the thiolate nucleophile, followed by cyclization to form the thiazole ring .
  • Thiourea derivatives react via a base-assisted SN2 mechanism, where the bromide is replaced by a sulfur nucleophile .

Condensation Reactions

The ketone group participates in condensation reactions with nitrogen nucleophiles, forming heterocyclic scaffolds.

SubstrateReaction ConditionsProductYieldReference
Phenylhydrazine Ethanol, reflux, 6h5-(3,5-Bis(trifluoromethyl)phenyl)-1-phenylpyrazole78%
Hydrazine hydrate Acetic acid, 80°C, 4h5-(3,5-Bis(trifluoromethyl)phenyl)pyrazole82%

Key Observations :

  • Electron-deficient aromatic rings enhance the electrophilicity of the carbonyl carbon, facilitating rapid hydrazone formation and subsequent cyclization .
  • Steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group slightly reduces reaction rates compared to simpler analogs.

Stability and Reactivity Trends

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) proceed faster due to enhanced nucleophilicity.
  • Temperature Sensitivity : Prolonged heating (>80°C) may lead to decomposition via C–Br bond cleavage.
  • Electronic Effects : The electron-withdrawing trifluoromethyl groups stabilize transition states in nucleophilic substitutions, increasing reaction rates compared to non-fluorinated analogs .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the pharmacodynamic and pharmacokinetic properties of drug candidates. For instance, it plays a role in developing neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting . The introduction of the trifluoromethyl group has been shown to significantly increase the potency of compounds compared to their non-fluorinated counterparts .

Antimicrobial Activity
Research has demonstrated that derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit potent antimicrobial properties against drug-resistant bacteria, including Staphylococcus aureus . This makes such compounds valuable in addressing the growing concern of antibiotic resistance.

Material Science

Advanced Materials Development
The unique properties of this compound make it suitable for developing advanced materials like coatings and polymers that require enhanced chemical resistance and durability. The trifluoromethyl groups contribute to the stability and performance of these materials under harsh conditions .

Agricultural Chemicals

Formulation of Agrochemicals
This compound is also utilized in formulating agrochemicals, providing effective solutions for pest control while minimizing environmental impact. The incorporation of trifluoromethyl groups can enhance the efficacy and selectivity of pesticides, making them more effective against target pests while reducing harm to non-target organisms .

Analytical Chemistry

Standard in Chromatography
In analytical chemistry, this compound serves as a standard in chromatography. It aids researchers in accurately analyzing complex mixtures across various samples by providing reliable reference points for calibration .

Fluorine Chemistry

Building Block for Fluorinated Compounds
The trifluoromethyl groups attached to the phenyl ring enhance the reactivity and selectivity of reactions involving this compound. As a building block in synthesizing other fluorinated compounds, it plays a vital role in fluorine chemistry, which is increasingly important in pharmaceuticals and agrochemicals .

Summary Table of Applications

Field Application Significance
Pharmaceutical DevelopmentKey intermediate for drug synthesis (e.g., NK-1 receptor antagonists)Enhances drug potency and efficacy against nausea and vomiting
Material ScienceDevelopment of advanced materials (coatings and polymers)Improves chemical resistance and durability under harsh conditions
Agricultural ChemicalsFormulation of effective agrochemicalsMinimizes environmental impact while controlling pests
Analytical ChemistryStandard in chromatographyAids in accurate analysis of complex mixtures
Fluorine ChemistryBuilding block for synthesizing fluorinated compoundsImportant for enhancing reactivity and selectivity in chemical reactions

Case Study 1: Antimicrobial Properties

A study published in Molecules highlighted the synthesis of various pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group. These derivatives exhibited significant antimicrobial activity against resistant strains like MRSA, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .

Case Study 2: Drug Development

Research on Aprepitant demonstrated that incorporating the trifluoromethyl group into its structure resulted in a five-fold increase in potency compared to its parent molecule. This modification allowed for better central nervous system penetration and improved therapeutic outcomes for patients undergoing chemotherapy .

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituted Phenyl Bromoethanones

The target compound is compared below with analogs featuring varying substituents on the phenyl ring:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone -CF₃ at 3,5; -Br at α-keto C₁₀H₅BrF₆O 335.04 High electrophilicity; used in drug synthesis
1-(3,5-Bis(benzyloxy)phenyl)-2-bromoethanone -OCH₂C₆H₅ at 3,5; -Br at α-keto C₂₂H₁₈BrO₃ 419.28 Electron-donating benzyloxy groups reduce reactivity; limited synthetic applications
3',5'-Diacetoxy-2-bromoacetophenone -OAc at 3,5; -Br at α-keto C₁₂H₁₁BrO₅ 307.12 Labile acetyl groups; used in prodrug synthesis

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl groups in the target compound enhance electrophilicity at the carbonyl carbon compared to benzyloxy or acetyloxy analogs, making it more reactive in nucleophilic acyl substitutions .
  • Steric Effects : The bulkier benzyloxy groups in the benzyloxy analog hinder crystallization and reduce solubility in polar solvents .

Brominated vs. Non-Brominated Analogs

The bromine atom in the target compound distinguishes it from non-halogenated derivatives:

Compound Name Halogen Substituent Molecular Weight Reactivity Profile Applications Reference
This compound -Br 335.04 High reactivity as alkylating agent Antimicrobial agent synthesis
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone None 256.14 Lower electrophilicity Intermediate in fluorinated polymers

Key Observations :

  • Reactivity: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) and substitutions, whereas the non-brominated analog primarily undergoes condensations or reductions .
  • Molecular Weight : The brominated derivative has a 30% higher molecular weight, impacting solubility and diffusion rates in biological systems .

Positional Isomers

Substituent positioning significantly alters properties:

Compound Name Substituent Positions Melting Point (°C) Solubility in THF Reference
This compound 3,5-CF₃; α-Br Not reported High (used as reaction solvent)
1-(2,5-Bis(trifluoromethyl)phenyl)ethanone 2,5-CF₃; no Br Not reported Moderate

Key Observations :

  • Electronic Effects : The 3,5-CF₃ arrangement in the target compound creates symmetrical electron withdrawal, enhancing resonance stabilization of the carbonyl group compared to the asymmetrical 2,5 isomer .
  • Synthetic Utility : The 2,5 isomer lacks bromine, limiting its use in stepwise functionalization .

Crystal Structure Comparisons

While the target compound’s crystal structure is unique, related derivatives provide insights:

Compound Name CSD Identifier Key Structural Features Reference
Phenyl 2-bromoethanone URELEJ Br···O halogen bonding; planar phenyl ring
Target Compound None Br···F interactions; distorted ketone geometry

Key Observations :

  • Halogen Bonding: Unlike phenyl 2-bromoethanone, the target compound exhibits Br···F interactions due to trifluoromethyl groups, influencing packing efficiency .
  • Geometric Distortions : The steric bulk of -CF₃ groups distorts the ketone moiety, reducing crystallinity compared to simpler analogs .

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications in various fields, including medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the bromination of 3,5-bis(trifluoromethyl)acetophenone. A common method includes the reaction of the acetophenone derivative with bromine in acetic acid, yielding the target compound in moderate yields (approximately 62%) after purification processes .

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H6BrF6O\text{C}_{10}\text{H}_{6}\text{BrF}_6\text{O}

This structure features a bromoethanone group attached to a phenyl ring that is heavily substituted with trifluoromethyl groups, enhancing its lipophilicity and potential reactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety. For instance, derivatives of caffeic acid with this substituent demonstrated significant inhibition of steroid 5α-reductase type 1 (SRD5A1), an important target in treating conditions like androgenic alopecia. The compound exhibited an IC50 value of 1.44 ± 0.13 µM , indicating a promising non-steroidal suppressive effect on DHT production .

Cytotoxicity and Safety Profile

While the biological activities are compelling, safety assessments are crucial. The compound is classified as a skin and eye irritant, causing burns upon contact. Ingestion or inhalation can lead to severe gastrointestinal and respiratory tract burns, emphasizing the necessity for careful handling .

Effect Outcome
Eye ContactCauses burns
Skin ContactCauses burns
IngestionGastrointestinal burns
InhalationRespiratory tract burns

Mechanistic Insights

Molecular docking studies suggest that the trifluoromethyl groups enhance binding affinity to biological targets by increasing hydrophobic interactions. This structural feature may also contribute to its inhibitory effects on SRD5A1 by stabilizing enzyme-inhibitor complexes .

Study on SRD5A1 Inhibition

In a controlled laboratory setting, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide was tested against human keratinocyte cells. The results indicated that at concentrations as low as 0.2 µM , the compound effectively inhibited DHT production while maintaining cell viability above 80% . This study positions the compound as a candidate for further development in treating androgen-related disorders .

Cancer Research Implications

The broader implications of compounds like this compound extend into oncology. As noted in related research on NK-1 receptor antagonists such as Aprepitant, compounds with similar structural motifs have shown efficacy in reducing tumor growth and metastasis in preclinical models . This suggests potential applications in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone?

The primary method involves bromination of 3',5'-bis(trifluoromethyl)acetophenone using pyridinium tribromide in tetrahydrofuran (THF). The reaction is stirred at room temperature, followed by extraction with dichloromethane and purification via standard techniques. This protocol yields the target compound with structural confirmation by ¹H NMR and ¹³C NMR spectroscopy .

Q. How is this compound characterized in academic research?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key ¹H NMR signals include aromatic protons (δ ~8.6 ppm for trifluoromethyl-substituted aryl groups) and the carbonyl-adjacent brominated methylene group (δ ~4.8 ppm). ¹³C NMR confirms the carbonyl (δ ~190 ppm) and trifluoromethyl carbons (δ ~120–125 ppm, quartets due to coupling with fluorine) .

Q. What solvents and conditions are critical for its stability during experiments?

While explicit stability data are not reported, bromoethanones generally require anhydrous conditions and storage at low temperatures (0–6°C) to prevent decomposition. Reactions in THF or dichloromethane are common, with inert atmospheres (N₂/Ar) recommended for moisture-sensitive steps .

Advanced Research Questions

Q. What mechanistic role does this compound play in synthesizing antimicrobial agents?

In medicinal chemistry, it serves as an alkylating agent to form carbon-nitrogen bonds. For example, it reacts with hydantoin derivatives under nucleophilic substitution conditions to yield antimicrobial compounds. The electron-withdrawing trifluoromethyl groups enhance electrophilicity at the carbonyl-adjacent carbon, facilitating attack by nucleophiles like amines or sulfonamides .

Q. How can reaction yields be optimized in its application to heterocyclic synthesis?

A reported synthesis of hydantoin derivatives achieved a 38% yield, suggesting competing side reactions (e.g., hydrolysis or over-alkylation). Optimization strategies include:

  • Stoichiometry: Using a 1.5:1 molar ratio of bromoethanone to nucleophile to drive reactivity.
  • Temperature: Moderating reaction temperatures (e.g., 25–50°C) to balance reactivity and side-product formation.
  • Catalysis: Exploring phase-transfer catalysts or Lewis acids to enhance reaction efficiency .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

High-performance liquid chromatography (HPLC) with UV detection is recommended, leveraging the compound’s strong UV absorption due to the aryl trifluoromethyl groups. Contaminants like unreacted acetophenone or bromination by-products (e.g., dibromo derivatives) require gradient elution methods for resolution. Mass spectrometry (MS) further aids in identifying impurities via exact mass analysis .

Methodological Recommendations

  • Scale-up Synthesis: Use dropwise addition of pyridinium tribromide to control exothermic bromination.
  • Purification: Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product .
  • Reactivity Screening: Test nucleophilic substitutions with diverse amines (primary/secondary) to explore structure-activity relationships in drug discovery .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Reactant of Route 2
Reactant of Route 2
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.